molecular formula C16H12O4 B11854863 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate CAS No. 87532-15-8

3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate

Cat. No.: B11854863
CAS No.: 87532-15-8
M. Wt: 268.26 g/mol
InChI Key: OYUGHQHTJVACTP-UHFFFAOYSA-N
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Description

3-Oxoisochroman-4-yl benzoate is an organic compound that belongs to the class of isochroman derivatives It is characterized by the presence of a benzoate group attached to the 4-position of the isochroman ring, which also contains a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxoisochroman-4-yl benzoate typically involves the condensation of isochroman-4-one with benzoic acid or its derivatives. One common method is the esterification reaction, where isochroman-4-one is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-Oxoisochroman-4-yl benzoate can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxoisochroman-4-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The keto group at the 3-position can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can also be reduced to form alcohols or other reduced products.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxoisochroman-4-yl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxoisochroman-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group at the 3-position can participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. Additionally, the benzoate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Isochroman-4-one: Lacks the benzoate group but shares the isochroman core structure.

    Benzyl benzoate: Contains a benzoate group but lacks the isochroman ring.

    3-Hydroxyisochroman-4-yl benzoate: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness

3-Oxoisochroman-4-yl benzoate is unique due to the presence of both the isochroman ring and the benzoate group, which confer distinct chemical and biological properties

Properties

CAS No.

87532-15-8

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(3-oxo-1,4-dihydroisochromen-4-yl) benzoate

InChI

InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2

InChI Key

OYUGHQHTJVACTP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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